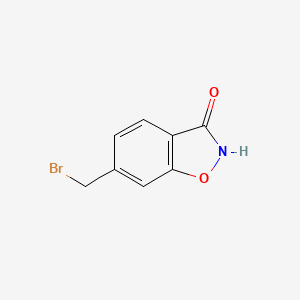
Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate: is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with a morpholin-4-ylmethyl group. The molecular formula of this compound is C10H13BF3N2O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate typically involves the reaction of 6-(morpholin-4-ylmethyl)pyridine with a boron trifluoride source. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
Chemistry: Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure allows for the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new therapeutics.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate involves its interaction with molecular targets through its boron and nitrogen atoms. The trifluoroborate group can form stable complexes with various metal ions, facilitating catalytic processes. Additionally, the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
- [6-(Morpholin-4-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
- 2-Morpholin-4-yl-N-(2,3,5-trifluoro-6-morpholin-4-yl-pyridin-4-yl)-acetamide
Comparison: Trifluoro(6-(morpholinomethyl)pyridin-3-yl)borate stands out due to its unique combination of a trifluoroborate group and a morpholin-4-ylmethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propiedades
IUPAC Name |
trifluoro-[6-(morpholin-4-ylmethyl)pyridin-3-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3N2O/c12-11(13,14)9-1-2-10(15-7-9)8-16-3-5-17-6-4-16/h1-2,7H,3-6,8H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLGEUARNLINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)CN2CCOCC2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3N2O- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
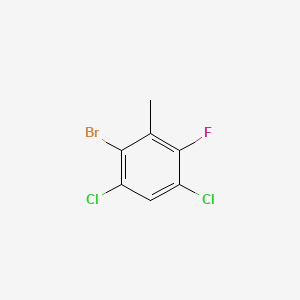
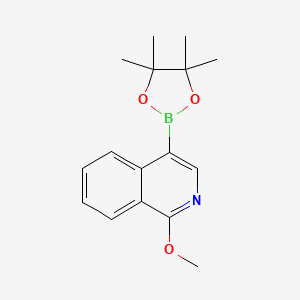

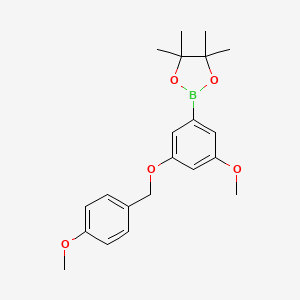
![(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B8252423.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B8252429.png)
![4-[(Dimethylamino)methyl]-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline dihydrochloride](/img/structure/B8252434.png)
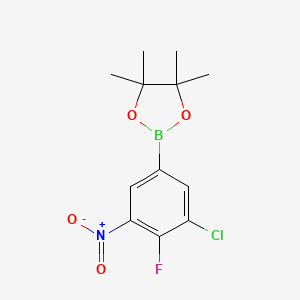
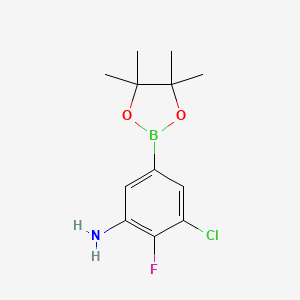
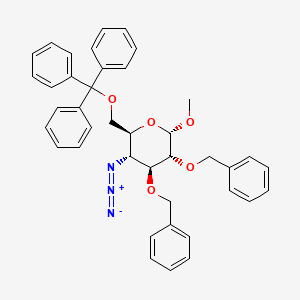
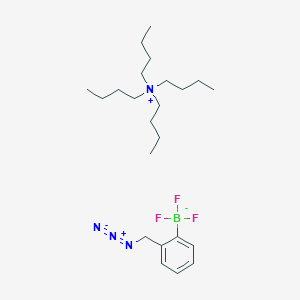
![Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8252486.png)
